5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C8H11F2N3O2 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-(2,2-difluoroethylamino)-1,3-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11F2N3O2/c1-4-6(8(14)15)7(13(2)12-4)11-3-5(9)10/h5,11H,3H2,1-2H3,(H,14,15) |
InChI Key |
KVTQLRUPECEXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)NCC(F)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoroethylamino group: This step involves the reaction of the pyrazole intermediate with a difluoroethylamine derivative, often under nucleophilic substitution conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry: The compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethylamino group could play a role in binding to these targets, while the pyrazole ring and carboxylic acid group may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position: The target compound’s 5-amino group distinguishes it from analogs like 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid , where fluorine substitution is direct. The amino linker may facilitate hydrogen bonding, altering solubility or target interactions .
- Fluorine Effects: The difluoroethyl group introduces two fluorine atoms, likely increasing metabolic stability compared to non-fluorinated analogs (e.g., 5-methyl-1,3-diphenyl derivative ).
- Steric and Electronic Profiles : Compared to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , the target compound’s substituents at positions 1, 3, and 5 create a distinct electronic environment, which could influence crystallization behavior or reactivity .
Biological Activity
5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a novel compound within the pyrazole family, known for its diverse biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
- Molecular Formula : C8H10F2N4O2
- Molecular Weight : 218.19 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Pyrazole derivatives have been recognized for their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound in focus has shown promising results in various pharmacological studies.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against a range of bacterial strains:
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | High |
| Compound C | Pseudomonas aeruginosa | Low |
These findings suggest that modifications to the pyrazole ring can enhance antimicrobial efficacy.
Anti-inflammatory and Analgesic Properties
In animal models, pyrazole derivatives have demonstrated significant anti-inflammatory effects. A study found that certain pyrazole compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at specific concentrations. This positions them as potential candidates for treating inflammatory diseases.
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound could modulate receptors related to pain signaling.
Molecular docking studies have indicated that this compound can form hydrogen bonds with key amino acids in target proteins, enhancing its binding affinity and biological activity.
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Inflammation Model in Mice : A study involving carrageenan-induced paw edema demonstrated that administration of the compound significantly reduced swelling compared to controls.
- Cancer Cell Lines : In vitro studies on human cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis at micromolar concentrations.
- Antifungal Activity : Similar compounds have displayed antifungal properties against phytopathogenic fungi in laboratory settings, suggesting a broader application in agricultural settings.
Q & A
Q. What synthetic strategies are optimal for preparing 5-[(2,2-difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves cyclocondensation reactions starting from substituted pyrazole precursors. For example:
- Step 1 : Ethyl acetoacetate and DMF-DMA (dimethylformamide dimethyl acetal) undergo cyclization to form pyrazole esters .
- Step 2 : Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative .
- Step 3 : Introduction of the 2,2-difluoroethylamine moiety via nucleophilic substitution or reductive amination, depending on the reactivity of intermediates .
Key Considerations : Fluorinated substituents require anhydrous conditions to avoid hydrolysis. Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the structural integrity of this compound validated?
Q. What purification methods are recommended for isolating high-purity batches?
- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA modifier) achieve >98% purity for biological assays .
Advanced Research Questions
Q. How does the difluoroethylamino group influence the compound’s bioactivity and pharmacokinetics?
- Lipophilicity : Fluorine atoms enhance membrane permeability (logP ~1.8) compared to non-fluorinated analogs .
- Metabolic Stability : The difluoroethyl group resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .
- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonding with biological targets (e.g., enzyme active sites) .
Q. What experimental designs are suitable for resolving contradictory bioactivity data across studies?
- Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial activity) with internal controls (e.g., ciprofloxacin) to normalize inter-lab variability .
- Kinetic Studies : Compare IC₅₀ values under varying pH/temperature conditions to identify assay-specific artifacts .
- Structural Analog Comparison : Test derivatives lacking the difluoroethyl group to isolate its contribution to activity .
Q. How can computational modeling optimize this compound’s therapeutic potential?
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Focus on the carboxylic acid’s role in binding .
- QSAR Analysis : Correlate substituent electronegativity (Hammett σ constants) with bioactivity to guide synthetic modifications .
- ADMET Prediction : Tools like SwissADME predict absorption and toxicity profiles, prioritizing derivatives with favorable properties .
Data Contradiction Analysis
Q. How to address discrepancies in reported antibacterial efficacy?
- Variable Testing Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and culture media (e.g., cation-adjusted Mueller-Hinton broth) significantly alter MIC values .
- Solution : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for standardized protocols.
- Fluorine’s Role : Some studies may overlook the compound’s pH-dependent solubility, which affects bioavailability. Measure solubility in PBS (pH 7.4) and adjust buffer systems accordingly .
Q. Why do cytotoxicity profiles vary across cell lines?
- Cell-Specific Uptake : Differences in transporter expression (e.g., SLC/OATP families) influence intracellular accumulation .
- Mitochondrial Toxicity : Fluorinated compounds may uncouple oxidative phosphorylation in certain cell types (e.g., HepG2). Assess mitochondrial membrane potential via JC-1 staining .
Methodological Recommendations
Q. Best practices for stability studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
